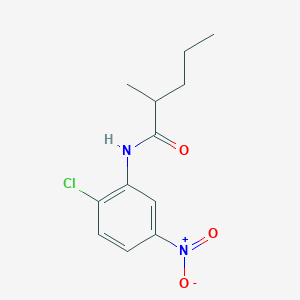
4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine, also known as CEM-102, is a novel antibiotic compound that has shown promising results in scientific research. It belongs to the thiazolylaminomethylcycline class of antibiotics and has been shown to have activity against a wide range of bacterial strains, including drug-resistant strains.
Mecanismo De Acción
4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine works by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit. This prevents the bacteria from producing essential proteins, ultimately leading to bacterial cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in animal studies, with no adverse effects observed at therapeutic doses. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and tissue penetration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine is its broad-spectrum activity against a wide range of bacterial strains, including drug-resistant strains. It also has good pharmacokinetic properties, making it a promising candidate for clinical use. However, one limitation is that further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
Future research on 4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine could focus on its potential clinical applications, such as in the treatment of drug-resistant bacterial infections. Further studies could also investigate its safety and efficacy in humans, as well as its potential for combination therapy with other antibiotics. Additionally, research could be conducted to optimize the synthesis of this compound to improve its yield and purity.
Métodos De Síntesis
The synthesis of 4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine involves the reaction of 4-chloroaniline with 2-ethoxybenzaldehyde to form an imine intermediate. This intermediate is then reacted with 2-amino-4-methylthiazole to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been extensively studied for its antibacterial activity and has been shown to be effective against a wide range of bacterial strains, including those that are resistant to other antibiotics. It has been tested in vitro and in vivo, and has shown promising results in animal models of infection.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-3-22-16-7-5-4-6-15(16)20-18-21-17(12(2)23-18)13-8-10-14(19)11-9-13/h4-11H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLRXJLJZDQZSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC(=C(S2)C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol](/img/structure/B5033917.png)
![[1-(3-phenylbutyl)-2-piperidinyl]methanol](/img/structure/B5033921.png)
![4-methyl-4-(5-methyl-2-furyl)-N-[3-(trifluoromethyl)benzyl]-2-pentanamine](/img/structure/B5033924.png)
![2-[1-benzyl-2-oxo-2-(2,2,4,6,7-pentamethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5033926.png)

![8-(mesitylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5033955.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[3-(methylthio)propyl]piperidine](/img/structure/B5033975.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B5033978.png)
![4-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5033985.png)


![[2-(3,4-dichlorophenyl)pyridin-4-yl]methanol](/img/structure/B5034017.png)

